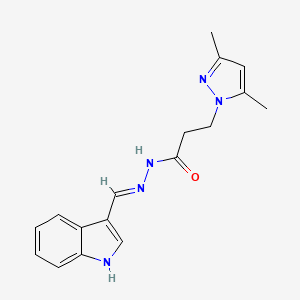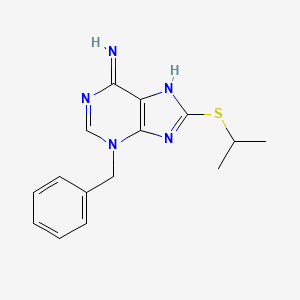
AMP423
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AMP423 is a naphthyl derivative of 2-cyanoaziridine-1-carboxamide with structural similarity to the pro-oxidant anti-tumor agent imexon. This compound was active in SCID mice bearing 8226/S myeloma and SU-DHL-6 B-cell lymphoma tumors, with a median tumor growth delay (T-C) of 21 days (P = 0.0002) and 5 days (P = 0.004), respectively, and a median tumor growth inhibition (T/C) of 33.3% (P = 0.03) and 82% (P = 0.01), respectively. In non-tumor-bearing mice, this compound was not myelosuppressive. Mechanistic studies show that this compound/'s mode of cell death is a mixture of necrosis and apoptosis, with generation of reactive oxygen species, inhibition of protein synthesis, and a decrease in reduced sulfhydryl levels, but no alkylation of nucleophiles. Unlike its structural analog imexon, which causes cell cycle arrest in G(2)/M, this compound induces the accumulation of cells in S-phase. This compound has pro-oxidant effects similar to imexon, has greater cytotoxic potency in vitro, and has anti-tumor activity in hematologic tumors in vivo.
Propriétés
Apparence |
Solid powder |
|---|---|
Synonymes |
AMP423; NONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Amino-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B1191483.png)
![2-amino-3-[(3-chlorophenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191484.png)
![2-amino-3-[(2-fluorophenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191485.png)
![2-amino-5-methyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191486.png)
![2,7-Diamino-3-(1,3-benzodioxol-5-yldiazenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1191488.png)
![2-{[(5-chloropyridin-2-yl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1191490.png)
![2-{[(3,5-dibromopyridin-2-yl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1191493.png)
![2-{3,3-Bis[(2-hydroxyethyl)amino]-2-nitro-2-propenylidene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B1191494.png)

![3-benzyl-8-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-3H-purin-6-ylamine](/img/structure/B1191500.png)

![8-{[2-(4-methylphenoxy)ethyl]sulfanyl}-3-(2-phenoxyethyl)-3H-purin-6-amine](/img/structure/B1191502.png)
